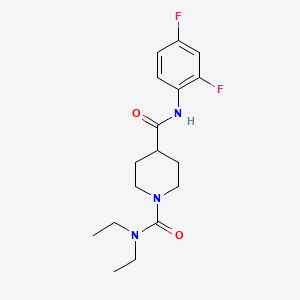![molecular formula C13H19NO2 B5299340 N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
N-[1-(3-methoxyphenyl)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-methoxyphenyl)ethyl]butanamide, also known as Nootropic, is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-[1-(3-methoxyphenyl)ethyl]butanamide is not fully understood. However, it is believed that the compound may enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. Additionally, the compound may enhance brain plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have reported that the compound may increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function. Additionally, the compound may increase the levels of BDNF, which is a protein that plays a crucial role in brain plasticity.
实验室实验的优点和局限性
One of the main advantages of using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments is its potential cognitive-enhancing effects. The compound may improve memory, attention, and learning abilities, which can be beneficial in several research areas. Additionally, the compound has been shown to have neuroprotective effects and may enhance brain plasticity, which can be useful in studying neurodegenerative diseases and brain injuries.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, the compound may have different effects on different individuals, which can make it difficult to draw conclusive results.
未来方向
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]butanamide. One direction is to further investigate its potential cognitive-enhancing effects and its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of use for the compound. Furthermore, the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and brain injuries, which should be explored in future studies.
Conclusion
In conclusion, this compound is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been extensively studied for its biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study, including investigating its potential therapeutic applications and its mechanism of action.
合成方法
N-[1-(3-methoxyphenyl)ethyl]butanamide is synthesized through a specific method that involves the reaction between 4-bromo-2-fluoroanisole and 1-bromo-3-chloropropane. The resulting product is then reacted with butanoyl chloride to produce this compound.
科学研究应用
N-[1-(3-methoxyphenyl)ethyl]butanamide has been extensively studied for its potential cognitive-enhancing effects. Several studies have reported that the compound may improve memory, attention, and learning abilities in both animals and humans. Additionally, the compound has been studied for its potential neuroprotective effects and its ability to enhance brain plasticity.
属性
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQUCGLELHWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![6-(phenoxymethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5299277.png)
![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)
![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![4-azepan-1-yl-N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-4-oxobutanamide](/img/structure/B5299323.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)